3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a chlorophenyl group, a dimethylphenyl group, and a pyrazolyl-oxadiazole moiety, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,4-dimethylphenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent like potassium permanganate (KMnO4) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Medicine: Research has explored its use as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3,4-dimethylphenyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
- 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)pentanedinitrile
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C19H15ClN4O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15ClN4O/c1-11-3-8-15(12(2)9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-4-6-14(20)7-5-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
GEEXUGLERWHSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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